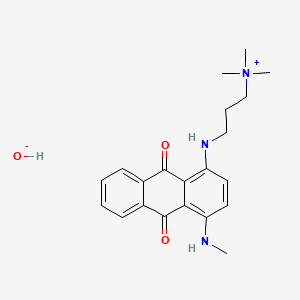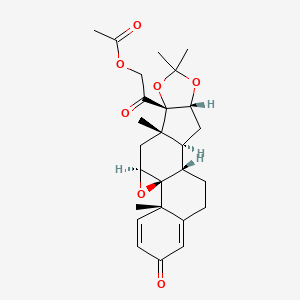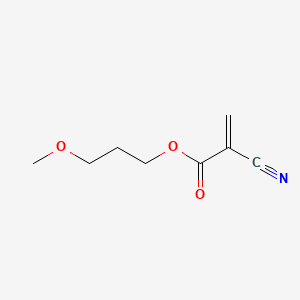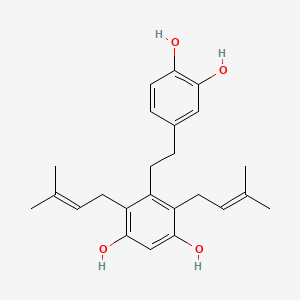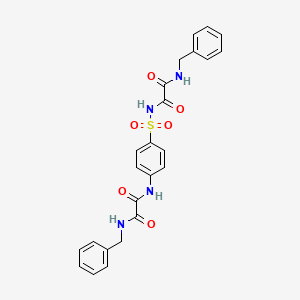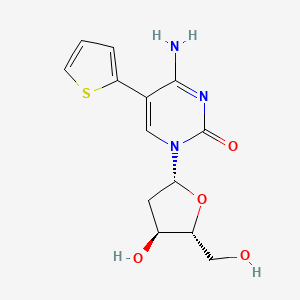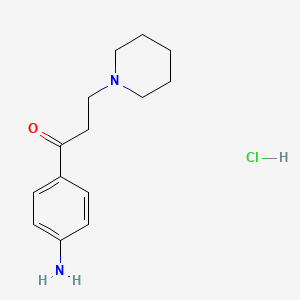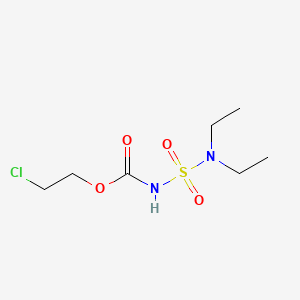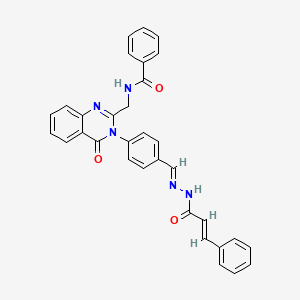
8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid typically involves a multi-step process. The initial step often includes the diazotization of 5-anilinosulphonyl-2-methylphenylamine, followed by coupling with 7-hydroxynaphthalene-1,3-disulphonic acid. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors that maintain precise temperature and pH conditions. The process involves continuous monitoring and adjustment to optimize yield and purity. The final product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the compound.
Reduction: Often used to break down the compound into simpler molecules.
Substitution: Common in modifying the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or sulfonating agents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or simpler aromatic compounds.
Applications De Recherche Scientifique
8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with various molecular targets. The azo group (-N=N-) plays a crucial role in its color properties, while the sulfonic acid groups enhance its solubility in water. The mechanism involves the absorption of light, leading to electronic transitions that result in visible coloration.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-((5-Anilinosulphonyl-2-methylphenyl)azo)-7-hydroxynaphthalene-1,3-disulphonic acid
- This compound sodium salt
- This compound potassium salt
Uniqueness
Compared to similar compounds, this compound stands out due to its superior stability and intense coloration. Its unique combination of functional groups allows for versatile applications across various fields.
Propriétés
Numéro CAS |
85409-52-5 |
|---|---|
Formule moléculaire |
C23H19N3O9S3 |
Poids moléculaire |
577.6 g/mol |
Nom IUPAC |
7-hydroxy-8-[[2-methyl-5-(phenylsulfamoyl)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C23H19N3O9S3/c1-14-7-9-17(36(28,29)26-16-5-3-2-4-6-16)12-19(14)24-25-23-20(27)10-8-15-11-18(37(30,31)32)13-21(22(15)23)38(33,34)35/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35) |
Clé InChI |
BFOCEYMSLGHCAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


